5-Oxorosuvastatin methyl ester
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
methyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,18,29H,12-13H2,1-5H3/b11-10+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUNETUXUVEFLH-DOJUMQAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102631 | |
| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147118-39-6 | |
| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-, methyl ester, (3R,6E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Oxorosuvastatin Methyl Ester
Advanced Synthetic Routes and Strategies for 5-Oxorosuvastatin Methyl Ester
The efficient construction of the this compound molecule relies on sophisticated synthetic strategies that ensure high purity and yield. These methods focus on establishing the correct stereochemistry of the chiral centers and optimizing reaction pathways for industrial-scale production.
Stereoselective synthesis is paramount in producing the enantiomerically pure side chain of Rosuvastatin (B1679574). A key challenge is the precise installation of the two stereogenic centers. One notable approach accomplishes a stereocontrolled synthesis of the Rosuvastatin side chain through key steps including a Keck enantioselective allylation of chloroacetaldehyde (B151913) with allyltributylstannane (B1265786) to establish the 5R-stereocenter. researchgate.netresearchgate.net This is followed by a VO(acac)2-catalyzed syn-diastereoselective epoxidation to create the required 3R-chirality. researchgate.netresearchgate.net Another critical reaction is the Wittig-type olefination, which couples the chiral side-chain aldehyde with a pyrimidine (B1678525) ylide to form the precursor to Rosuvastatin. researchgate.net However, traditional Wittig reactions can lead to the formation of the undesired 'Z' isomer (around 20%), necessitating further purification. researchgate.net
Chemoenzymatic methods offer a powerful alternative for constructing chiral intermediates with high selectivity and under mild conditions. proquest.com Biocatalysis has been successfully employed to synthesize key intermediates for statins like Rosuvastatin. proquest.comresearchgate.net A prominent example is the use of a deoxyribose-5-phosphate aldolase (B8822740) (DERA) enzyme. nih.govnih.gov This process involves a one-pot tandem aldol (B89426) reaction that forms a 6-carbon intermediate, installing two stereogenic centers with exceptional control. nih.govnih.gov
This enzymatic approach achieves high enantiomeric excess (>99.9%) and diastereomeric excess (96.6%). nih.govnih.gov The use of ketoreductases (KREDs) in combination with a cofactor regeneration system, such as glucose and NADP-dependent glucose dehydrogenase (GDH), is another effective strategy for the asymmetric reduction of a ketone precursor to furnish a chiral alcohol intermediate. researchgate.net These enzymatic processes represent a significant advancement, providing a scalable and efficient route to the chiral side chain required for this compound. nih.govnih.gov
Table 1: Comparison of Stereoselective Synthesis Methods
| Method | Key Reaction | Reagents/Catalysts | Key Advantages | Ref |
|---|---|---|---|---|
| Asymmetric Synthesis | Keck Allylation | Allyltributylstannane, Chiral Catalyst | Establishes 5R-stereocenter | researchgate.netresearchgate.net |
| Diastereoselective Epoxidation | VO(acac)2 | Sets the requisite 3R-chirality | researchgate.netresearchgate.net | |
| Chemoenzymatic Synthesis | Tandem Aldol Reaction | Deoxyribose-5-phosphate aldolase (DERA) | High enantiomeric (>99.9%) and diastereomeric (96.6%) excess | nih.govnih.gov |
| Asymmetric Ketone Reduction | Ketoreductase (KRED), Glucose Dehydrogenase (GDH) | High yield (96%) and enantiomeric excess (>99.5%) | researchgate.net |
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. In the context of Rosuvastatin synthesis, this involves reducing solvent and reagent consumption through aqueous-based chemistry and the use of biocatalysts. researchgate.net The chemoenzymatic routes described above are inherently greener as they often occur in water under mild conditions. researchgate.net
Another green approach is the use of mechanochemistry, such as a liquid-assisted Wittig reaction, to synthesize Rosuvastatin intermediates. scirp.org This method significantly reduces solvent usage. The efficiency of this approach can be quantified using the environmental factor (E-factor), which is the ratio of the mass of waste to the mass of the product. The liquid-assisted Wittig reaction demonstrates a substantially lower E-factor compared to traditional methods. scirp.org
Table 2: E-Factor Comparison for Wittig Reaction
| Synthetic Method | Total Mass of Raw Materials (kg) | Mass of Product (kg) | Mass of Waste (kg) | E-Factor | Ref |
|---|---|---|---|---|---|
| Traditional Method | 17.65 | 1.00 | 16.65 | 16.65 | scirp.org |
| Liquid-Assisted Grinding | 5.30 | 1.00 | 4.30 | 4.30 | scirp.org |
Precursor Chemistry and Derivatization in this compound Synthesis
The synthesis of this compound is dependent on the availability of specific precursors and the application of effective derivatization techniques, particularly methyl esterification.
Methyl esterification is a common and crucial step in organic synthesis to protect carboxylic acid groups or to prepare intermediates for subsequent reactions. In the context of Rosuvastatin, the carboxylic acid moiety is often converted to its methyl ester. researchgate.net
Several methods exist for this transformation. One approach involves a nucleophilic substitution reaction using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net For this reaction to proceed, the calcium salt of Rosuvastatin is first transformed into the more reactive potassium salt. researchgate.net Another convenient method for preparing methyl esters from carboxylic acids or amino acids involves using trimethylchlorosilane (TMSCl) with methanol (B129727) at room temperature. nih.govnih.gov This system is efficient for a wide range of substrates. nih.govnih.gov A third technique utilizes a strongly basic ion-exchange resin to sequester the carboxylic acid as its salt, followed by the addition of methyl iodide to form the ester, which is then easily eluted. researchgate.net
Table 3: Overview of Methyl Esterification Methods
| Method | Reagents | Conditions | Advantages | Ref |
|---|---|---|---|---|
| Nucleophilic Substitution | Methyl iodide, K2CO3, DMSO | Room Temperature | Effective for salt forms | researchgate.net |
| TMSCl/Methanol System | Trimethylchlorosilane, Methanol | Room Temperature | General applicability, mild conditions | nih.govnih.gov |
| Ion-Exchange Resin | Basic ion-exchange resin, Methyl iodide | Shaking/Elution | Pure product, simple workup | researchgate.net |
A key chiral precursor is tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate. wjpmr.com This aldehyde contains the necessary stereocenters and is ready for coupling with the pyrimidine portion of the molecule via reactions like the Wittig or Julia-Kocienski olefination. researchgate.netwjpmr.com The synthesis of this aldehyde itself is a multi-step process that often starts from simpler chiral building blocks. For instance, a concise synthesis can be achieved starting from commercially available d-arabinose. researchgate.net An important intermediate in one synthetic pathway is Methyl (3S)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate, which is formed from a protected pentanedioic acid monoester. derpharmachemica.com This intermediate already contains the methyl ester and the phosphorane ylide required for the subsequent Wittig reaction. derpharmachemica.com
Table 4: Key Chiral Intermediates and Synthetic Approaches
| Intermediate | Starting Material | Key Synthetic Method | Ref |
|---|---|---|---|
| (3R,5S)-6-Chloro-2,4,6-trideoxy-erythro-hexose | Acetaldehyde, Chloroacetaldehyde | DERA-catalyzed aldol reaction | nih.gov |
| tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | d-arabinose | Multi-step chemical synthesis | researchgate.netwjpmr.com |
| Methyl (3S)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate | (3S)-3-[(tert-butyldimethylsilyl) oxy] pentanedioic acid monoester | Multi-step chemical synthesis including ylide formation | derpharmachemica.com |
Optimization of Reaction Conditions and Yields in this compound Production
The production of this compound, or its immediate precursors, is often achieved through olefination reactions, such as the Wittig reaction or the Julia-Kocienski olefination. The optimization of these reactions is paramount for achieving high yields and the desired stereoselectivity.
Research into the synthesis of Rosuvastatin intermediates has demonstrated that various factors significantly influence the reaction outcome. In a conventional Wittig reaction approach to a closely related Rosuvastatin intermediate, the reaction is carried out by coupling [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide with Tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate. scirp.org Traditional methods often utilize dimethyl sulfoxide (DMSO) as a solvent and potassium carbonate as a catalyst, with the reaction mixture heated to 70-75°C for 5 to 7 hours. scirp.org However, these conditions can lead to challenges in solvent recycling and may result in lower yields. scirp.org
To improve upon these traditional methods, studies have investigated the impact of different bases and solvents on the reaction's efficiency and stereoselectivity (E:Z ratio). The choice of base, in particular, has been shown to be crucial.
Interactive Data Table: Effect of Different Bases on a Mechanochemical Wittig Reaction for a Rosuvastatin Intermediate
The following table illustrates the impact of various bases on the conversion and E:Z ratio in a solvent-free, mechanochemical Witt-ig reaction for a key Rosuvastatin intermediate.
| Entry | Base | Conversion (%) | E:Z Ratio |
| 1 | KOH | 98.6 | 67:33 |
| 2 | NaOH | 98.7 | 68:32 |
| 3 | K2CO3 | 99.1 | 70:30 |
| 4 | Na2CO3 | 75.6 | 75:25 |
| 5 | DBU | 99.2 | 76:24 |
Data sourced from a study on the mechanochemical synthesis of Rosuvastatin intermediates. researchgate.net
As the data indicates, strong inorganic bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) can lead to high conversions in solvent-free processes. scirp.orgresearchgate.net The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) resulted in the highest conversion rate and a favorable E:Z ratio. scirp.orgresearchgate.net
The choice of catalytic system is fundamental to the efficiency of the synthesis of this compound precursors. In the context of the Wittig reaction, the catalyst is typically a base that facilitates the formation of the ylide. As shown in the table above, both inorganic and organic bases can be effective. Potassium carbonate is a commonly used catalyst in traditional solvent-based approaches. scirp.org
The Julia-Kocienski olefination represents an alternative synthetic route where the catalytic system also plays a central role. This reaction offers good E-selectivity and involves the reaction of benzothiazol-2-yl sulfones with aldehydes. organic-chemistry.org The stereoselectivity of the Julia-Kocienski olefination is dependent on the nature of the sulfone, the carbonyl compound, the activating aryl moiety, and the reaction conditions, including the choice of base and solvent. researchgate.net For the synthesis of Rosuvastatin intermediates, this reaction has been shown to be highly stereoselective, with E/Z ratios of up to 300:1 being reported. researchgate.net This high degree of selectivity is crucial for ensuring the final product has the correct isomeric form.
Process intensification aims to develop more efficient, safer, and more sustainable manufacturing processes. pharmafeatures.comblazingprojects.com In the context of producing pharmaceutical intermediates like this compound, several strategies can be employed.
One notable example is the use of mechanochemistry, specifically liquid-assisted grinding or ball-milling, for the Wittig reaction. scirp.orgresearchgate.net This solvent-free or low-solvent approach offers significant environmental benefits by reducing the amount of solvent waste, which is a major issue in traditional pharmaceutical manufacturing. scirp.org A study on the mechanochemical synthesis of a Rosuvastatin intermediate demonstrated that this method can achieve high conversion rates (up to 99.2%) and favorable E:Z ratios. researchgate.netoalib.com This process is carried out by ball-milling the reactants with a base, sometimes with the addition of a small amount of liquid to facilitate the reaction. scirp.org This technique not only reduces solvent use but can also lead to faster reaction times and simplified work-up procedures. scirp.orgscirp.org
Another key process intensification strategy is the shift from batch processing to continuous flow chemistry. pharmasalmanac.com Continuous flow reactors offer superior mixing and heat transfer compared to traditional batch reactors, which can lead to improved reaction kinetics, higher yields, and better control over product quality. pharmasalmanac.com For exothermic reactions that are common in pharmaceutical synthesis, the enhanced heat transfer in flow reactors improves safety by minimizing the risk of thermal runaways. pharmasalmanac.com While specific studies on the continuous flow synthesis of this compound are not widely available, this approach is a recognized method for intensifying pharmaceutical production in general. pharmafeatures.compharmasalmanac.com
Impurity Profiling and Control of 5 Oxorosuvastatin Methyl Ester
Identification and Characterization of Synthesis-Related Impurities
Impurities in a drug substance can originate from various sources, including starting materials, by-products formed during the reaction, intermediates, and degradation products. jpionline.org 5-Oxorosuvastatin methyl ester is an intermediate and a process-related impurity that can arise during the multi-step synthesis of rosuvastatin (B1679574). synthinkchemicals.comderpharmachemica.com Its formation can be attributed to specific reaction conditions and the purity of preceding materials in the synthetic route. google.com
The identification and characterization of such impurities are fundamental to controlling them. This process involves a combination of advanced analytical techniques to elucidate the chemical structure and properties of the impurity.
Common Characterization Techniques:
High-Performance Liquid Chromatography (HPLC): Used for the initial detection and separation of impurities from the active pharmaceutical ingredient (API). derpharmachemica.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides crucial information about the molecular weight of the impurity, aiding in its preliminary identification. nih.gov
High-Resolution Mass Spectrometry (HRMS): Offers a precise mass measurement, allowing for the determination of the elemental composition and molecular formula. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR): Provides detailed information about the molecular structure, connectivity of atoms, and stereochemistry, which is essential for unambiguous structure confirmation. nih.gov
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the impurity molecule.
Once an impurity is isolated and its structure is confirmed, it can be synthesized to serve as a reference standard. nih.govnih.gov This reference standard is crucial for the development and validation of analytical methods used for routine quality control. nih.gov
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | 147118-39-6 | C₂₃H₂₈FN₃O₆S | 493.55 |
| Rosuvastatin Lactone | 854898-49-0 | C₂₂H₂₆FN₃O₅S | 463.53 |
| Rosuvastatin 3R, 5R-isomer | Not Available | C₂₂H₂₈FN₃O₆S | 481.54 |
| Rosuvastatin 5-Keto Acid Calcium Salt | Not Available | C₂₂H₂₅FN₃O₆S · ½Ca | 498.56 |
Degradation Pathways and Stability-Indicating Methods for this compound
Understanding the degradation pathways of pharmaceutical compounds is essential for ensuring product stability and shelf-life. Stability-indicating analytical methods are developed to separate and quantify the drug substance from its potential degradation products, process impurities, and other components in the drug product. sapub.org These methods are validated through forced degradation studies, where the compound is exposed to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govjocpr.com
For ester compounds like this compound, a primary degradation pathway is hydrolysis, where the ester bond is cleaved to form a carboxylic acid and an alcohol. researchgate.net Forced degradation studies on rosuvastatin and related intermediates have shown the formation of various degradants under different stress conditions. wisdomlib.org For example, thermal stress has been shown to generate specific impurities in rosuvastatin drug products.
A robust stability-indicating method, typically using Reverse Phase-Ultra Performance Liquid Chromatography (RP-UPLC) or RP-HPLC, must be able to resolve the main peak from all potential impurities and degradation products. wisdomlib.orguniroma1.it The specificity of the method is demonstrated by showing that there is no interference at the retention time of the analyte from impurities or degradants, often confirmed using a photodiode array (PDA) detector to assess peak purity. jocpr.com
Method Development for Impurity Quantification in this compound
Accurate quantification of impurities is necessary to ensure they are below the established safety thresholds. This requires the development and validation of sensitive and specific analytical methods. Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques for this purpose. uniroma1.itnih.gov
The development process involves optimizing chromatographic conditions—such as the column type (e.g., C18), mobile phase composition, flow rate, and detection wavelength—to achieve adequate separation of all known and unknown impurities from the main compound. jocpr.comnih.gov
Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. uniroma1.it The validation process assesses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. nih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. asianjpr.com
Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies. asianjpr.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. asianjpr.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. asianjpr.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.997 |
| Accuracy (% Recovery) | Typically 80.0% to 120.0% of the nominal concentration |
| Precision (Relative Standard Deviation, % RSD) | For repeatability, typically not more than 5.0% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) must be met under varied conditions. |
Regulatory Perspectives on Impurity Limits and Control for Pharmaceutical Intermediates
Regulatory agencies worldwide have established stringent guidelines for the control of impurities in pharmaceutical products to ensure patient safety. ijdra.com The International Council for Harmonisation (ICH) has developed a set of quality guidelines that are widely adopted by regulatory authorities in Europe, Japan, and the United States. europa.eu
The primary guidelines governing impurities in new drug substances are ICH Q3A(R2) and in new drug products are ICH Q3B(R2). fda.goveuropa.eu These guidelines establish thresholds for the reporting, identification, and qualification of impurities.
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. An impurity below this threshold is not required to be reported. amsbiopharma.com
Identification Threshold: The level at which an impurity must be structurally identified (characterized). amsbiopharma.com
Qualification Threshold: The level at which an impurity must be qualified. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. fda.govamsbiopharma.com
These thresholds are dependent on the maximum daily dose (MDD) of the drug substance. For pharmaceutical intermediates like this compound, while not directly administered to patients, their impurity levels must be controlled to ensure the final API conforms to these ICH limits. jpionline.org
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: Adapted from ICH Q3A(R2) and Q3B(R2) Guidelines. europa.euamsbiopharma.com
Advanced Analytical Methodologies for 5 Oxorosuvastatin Methyl Ester
Chromatographic Techniques for High-Resolution Separation and Quantification
Chromatographic methods are indispensable for separating 5-Oxorosuvastatin methyl ester from related impurities and for its precise quantification. These techniques provide the high resolution required for analyzing complex pharmaceutical samples.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the assay and purity evaluation of this compound. lgcstandards.com The development of a stability-indicating HPLC method is critical for separating the main compound from any potential degradation products or process-related impurities.
Method Development: A typical approach involves a reverse-phase HPLC (RP-HPLC) method, which is effective for separating polar and non-polar compounds. The development process focuses on optimizing chromatographic conditions to achieve a good resolution between this compound and its related substances. jocpr.com Key parameters for optimization include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. jocpr.com For instance, a gradient elution is often employed, where the mobile phase composition is changed over time to enhance separation efficiency. jocpr.com
Method Validation: Once developed, the HPLC method undergoes rigorous validation to ensure its reliability, accuracy, and precision for its intended purpose. echemi.com Validation is performed in accordance with guidelines from regulatory bodies and standards like ISO/IEC 17025. lgcstandards.comlgcstandards.com The validation process for an analytical method typically assesses the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. jocpr.com
A Certificate of Analysis for a reference standard of this compound indicates an assay of 99.8% as determined by HPLC, demonstrating the effectiveness of this technique for quantification. lgcstandards.com
Table 1: Example of HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | ZORBAX SB C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent jocpr.com |
| Mobile Phase A | Phosphate buffer (pH 3.0) and Acetonitrile (50:50, v/v) jocpr.com |
| Mobile Phase B | Acetonitrile jocpr.com |
| Gradient | Time-based gradient program to ensure separation jocpr.com |
| Flow Rate | 1.0 mL/min jocpr.comresearchgate.net |
| Detection | UV at 238 nm jocpr.com |
| Column Temperature | 40 °C researchgate.net |
| Injection Volume | 10 µL researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and thermally stable compounds. nih.gov For a compound like this compound, GC-MS can be used to identify and quantify volatile impurities that may not be detected by HPLC.
The methodology involves vaporizing the sample, separating its components in a gaseous mobile phase through a capillary column, and then detecting the individual components with a mass spectrometer. nist.gov The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the ionized molecules and their fragments, allowing for definitive identification of impurities. nih.gov
Derivatization may sometimes be employed to increase the volatility and thermal stability of the analyte, making it more amenable to GC analysis. nist.gov The electron ionization (EI) mode is commonly used, providing characteristic fragmentation patterns that serve as a "fingerprint" for specific compounds. nih.gov
Table 2: Typical GC-MS System Parameters
| Parameter | Condition |
|---|---|
| Carrier Gas | Helium at a constant flow rate nih.gov |
| Injector Temperature | 280 °C nih.gov |
| Oven Program | Temperature gradient (e.g., 50°C to 310°C) nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |
| MS Transfer Line Temp | 280 °C nih.gov |
| Detection | Mass Spectrometer (Quadrupole or Triple Quadrupole) nih.gov |
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of organic compounds. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to provide a complete picture of the compound's atomic framework. allmpus.com
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. pressbooks.pub
¹³C NMR: Provides information about the different types of carbon atoms in the molecule.
The analysis of NMR spectra allows for the verification of the complex structure of this compound, including the stereochemistry at chiral centers like the (3R)-hydroxyl group. allmpus.com For a reference material, the NMR spectra must be consistent with the assigned structure. allmpus.com
Table 3: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~0.9 | d | Isopropyl methyl protons |
| ~2.4 | m | Isopropyl methine proton |
| ~3.7 | s | Methyl ester protons |
| ~3.4 | s | N-methyl protons |
| ~3.5 | s | Sulfonyl methyl protons |
| ~4.2 | m | CH-OH proton |
Note: This table is illustrative. Actual chemical shifts and multiplicities would be determined from experimental data.
Mass Spectrometry (MS) is used to determine the molecular weight of this compound with high accuracy and to study its fragmentation patterns, which further confirms the structure. allmpus.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. rsc.org
The molecular formula C23H28FN3O6S corresponds to an exact mass of approximately 493.1683. chemsrc.com MS analysis verifies this molecular weight. allmpus.com Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the parent ion into smaller fragment ions. The pattern of these fragments provides valuable information about the connectivity of the atoms within the molecule, corroborating the structure elucidated by NMR. nih.gov
Development and Validation of Analytical Methods for Quality Control
The development and validation of analytical methods are cornerstones of quality control for pharmaceutical reference standards like this compound. lgcstandards.comlgcstandards.com The goal is to ensure that every batch of the material is suitable for its intended use, which includes identification, purity testing, and quantification of rosuvastatin (B1679574) and its related substances. lookchem.comlgcstandards.com
The process begins with the development of robust analytical procedures, primarily HPLC, for assessing identity and purity. jocpr.com These methods must be stability-indicating, meaning they can separate the intact compound from any products that may form upon exposure to stress conditions like heat, light, acid, and base. jocpr.com
Validation is performed to demonstrate that the analytical method is reliable and fit for purpose. echemi.com This involves a comprehensive evaluation of the method's performance characteristics as detailed in section 4.1.1. For a reference standard, the assigned purity value is critical. This is often determined by a mass balance approach, where the purity is calculated by subtracting the percentages of all identified impurities (e.g., water content, residual solvents, inorganic impurities) from 100%. lgcstandards.com The primary assay is often confirmed by a second, independent method to ensure accuracy. lgcstandards.com All procedures and results are meticulously documented in a Certificate of Analysis, which accompanies the reference material. lgcstandards.comlgcstandards.com
Table 4: Key Parameters for Analytical Method Validation
| Validation Parameter | Description |
|---|---|
| Specificity/Selectivity | Ensures the method can distinguish the analyte from impurities. |
| Linearity & Range | Confirms a proportional response to concentration over a defined range. |
| Accuracy | Measures the agreement between the experimental value and the true value. |
| Precision | Assesses the random error of the method (repeatability and intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Demonstrates the method's reliability with minor variations in parameters (e.g., pH, temperature). jocpr.com |
Structure Activity Relationship Sar and Structural Modification Studies of 5 Oxorosuvastatin Methyl Ester Derivatives
Elucidation of Key Structural Motifs Influencing Biological Activities
The inhibitory activity of rosuvastatin (B1679574), the parent compound of 5-Oxorosuvastatin methyl ester, is governed by several key structural features that facilitate strong interactions with the HMG-CoA reductase enzyme.
The Dihydroxy Heptenoic/Heptanoic Acid Moiety: This side chain mimics the structure of the natural substrate, HMG-CoA. patsnap.com The stereochemistry of the two hydroxyl groups is critical for its binding and inhibitory function. Statins possessing this hydroxy acid form are predicted to have higher pharmacological activity compared to those with a lactone form. nih.gov
The Pyrimidine (B1678525) Ring System: This central heterocyclic core serves as a scaffold for attaching other crucial functional groups.
The N-methyl methanesulfonamide Group: This group is vital for the high potency of rosuvastatin. It forms important interactions within the active site of the enzyme. nih.gov
The 4-Fluorophenyl Group: This aromatic group contributes to the binding affinity through additional interactions, likely hydrophobic, with enzyme residues such as Arginine 590.
The collective arrangement and interplay of these motifs are responsible for the high affinity and potent inhibition of HMG-CoA reductase by rosuvastatin and its derivatives. nih.govresearchgate.net
Design and Synthesis of Novel this compound Analogues and Derivatives
The design and synthesis of new analogues aim to enhance potency, selectivity, and pharmacokinetic properties. Synthetic strategies often focus on modifying the core structure.
Synthesis of the Core Structure: A common industrial synthesis route involves the Wittig reaction to couple the pyrimidine-containing portion with the side-chain precursor. scirp.orggoogleapis.com For instance, [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide can be coupled with tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate. scirp.org
Modification of the Pyrimidine Core: Researchers have synthesized analogues by altering the substituents on the pyrimidine ring. For example, spiropyrrolizidine analogues have been created from a rosuvastatin intermediate, N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, through 1,3-dipolar cycloaddition reactions. researchgate.net
Alternative Synthetic Routes: Other approaches include aldol (B89426) condensation between a pyrimidine carbaldehyde and a derivative of methyl 3-hydroxy-5-oxohexanoate, offering an alternative to ylide-based methods. researchgate.net The synthesis of this compound itself serves as an intermediate step in the preparation of rosuvastatin. boropharm.com
These synthetic explorations allow for the creation of a diverse library of compounds for further biological evaluation.
Impact of Methyl Ester Moiety on Compound Activity and Metabolism
The conversion of the carboxylic acid group of rosuvastatin to a methyl ester significantly alters the compound's properties and biological behavior.
Prodrug Characteristics: The methyl ester form acts as a prodrug. The esterification of the carboxyl group increases the lipophilicity of the molecule, which can potentially influence its absorption and cellular permeability. Inside the body, esterase enzymes are expected to hydrolyze the methyl ester back to the active carboxylic acid form, which is the species that inhibits HMG-CoA reductase. ubbcluj.ro
Pharmacological Effects: Interestingly, the methyl ester of rosuvastatin has shown biological effects independent of HMG-CoA reductase inhibition. A study on rat aorta showed that the methyl ester had a slightly greater potency in inducing relaxation of aortic rings compared to rosuvastatin itself. nih.gov This effect was found to be endothelium-independent and only modestly dependent on the HMG-CoA reductase pathway, suggesting the involvement of other mechanisms, such as the production of nitric oxide and the opening of K+ channels. nih.gov
This indicates that the methyl ester moiety not only serves as a prodrug modification but may also confer distinct pharmacological activities.
Computational Chemistry and Molecular Docking for SAR Prediction
Computational methods are powerful tools for predicting the interaction between ligands like this compound and their biological targets, thereby guiding the design of new inhibitors.
Molecular docking simulations predict the binding affinity and interaction patterns of statins within the active site of HMG-CoA reductase. plos.org For rosuvastatin, these studies have highlighted key interactions:
Hydrogen bonding between the C5-hydroxyl group of the side chain and residues like Lysine 691. researchgate.net
Additional binding interactions between the fluorophenyl group and Arginine 590. researchgate.net
Van der Waals interactions involving hydrophobic side chains of the enzyme, such as Leucine 562, Valine 683, and Leucine 857. researchgate.net
Docking scores, which estimate binding affinity, can be used to rank potential new analogues before their synthesis, saving time and resources. plos.org For example, a study identified that rosuvastatin has a high binding affinity for HMG-CoA reductase, with calculated interaction energies around -310 kcal/mol. researchgate.net
In silico modeling extends beyond simple docking to build comprehensive models that predict biological activity.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (pharmacophore) required for a molecule to be an effective HMG-CoA reductase inhibitor. A typical pharmacophore model for this class of inhibitors includes hydrogen bond acceptors, hydrogen bond donors, and hydrophobic interaction sites. nih.govresearchgate.net Such models can be generated based on the structure of known active ligands (ligand-based) or the structure of the enzyme's active site (structure-based). nih.gov These validated models serve as 3D search queries to screen large compound databases for new potential inhibitors. researchgate.netresearchgate.net
Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structures of compounds with their inhibitory activities. By constructing regression models, researchers can predict the inhibitory activity (expressed as pIC50) of novel chemical structures, aiming to design compounds with higher potency than existing drugs like rosuvastatin. nih.gov
These computational approaches have successfully identified potential new HMG-CoA reductase inhibitors with predicted activities higher than some existing statins. nih.gov
Interactive Data Tables
Table 1: Key Molecular Interactions of Rosuvastatin with HMG-CoA Reductase
| Statin Moiety | Interacting Enzyme Residue | Type of Interaction | Reference |
| Fluorophenyl group | Arginine 590 (R590) | Binding Interaction | researchgate.net |
| C5-Hydroxyl group | Lysine 691 (K691) | Hydrogen Bond | researchgate.net |
| Core Structure | Leucine 562, Valine 683, Leucine 857 | Van der Waals | researchgate.net |
Table 2: Comparison of Relaxant Effects on Rat Aorta
| Compound | log IC50 (M) | Endothelium Dependence | Reference |
| Rosuvastatin | -6.07 | Dependent | nih.gov |
| Rosuvastatin Methyl Ester | -6.88 | Independent | nih.gov |
Biological Evaluation and Pharmacological Research of 5 Oxorosuvastatin Methyl Ester
In Vitro Studies of Biological Activities
There is no specific information available in the scientific literature regarding the enzyme inhibition activity of 5-Oxorosuvastatin methyl ester, including its potential effects on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The parent compound, rosuvastatin (B1679574), is a potent and selective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govdrugbank.com This inhibitory activity is central to the pharmacological effects of rosuvastatin. nih.govdrugbank.com However, it is unknown if the oxidation of the hydroxyl group to a ketone and the esterification of the carboxylic acid in this compound alter its ability to bind to and inhibit HMG-CoA reductase.
Direct studies on the modulation of cellular pathways by this compound have not been reported. In contrast, the parent compound, rosuvastatin, has been shown to influence various cellular signaling pathways beyond its primary effect on cholesterol synthesis. These are often referred to as the "pleiotropic effects" of statins. For instance, rosuvastatin has been demonstrated to affect the proliferation of certain cell types and modulate inflammatory pathways. nih.govnih.gov Research has also indicated that rosuvastatin can influence the nuclear factor erythroid 2-related factor 2 (Nrf2) and Nrf2/heme oxygenase-1 (HO-1) signaling pathways, which are involved in the cellular response to oxidative stress. mdpi.com Without specific experimental data, it remains speculative whether this compound would exhibit similar activities.
While there is no direct research on the antimicrobial and antioxidant properties of this compound, studies on the parent compound, rosuvastatin, and other statins provide some insights into the potential activities of related molecules.
Antimicrobial Potential:
Statins, including rosuvastatin, have been investigated for their potential antimicrobial effects. nih.govcabidigitallibrary.org Some studies have shown that statins can exhibit inhibitory activity against various bacterial strains. nih.gov For example, simvastatin (B1681759) has demonstrated antibacterial activity against Staphylococcus aureus. nih.gov However, the antimicrobial efficacy of rosuvastatin has been found to be less potent compared to other statins like atorvastatin (B1662188) and simvastatin in some comparative studies. cabidigitallibrary.org The structural modifications in this compound, specifically the methyl ester group, could theoretically influence its antimicrobial properties, as the esterification of related compounds can alter their biological activity. emrespublisher.com
Antioxidant Potential:
The antioxidant properties of various statins have been documented. researchgate.netnih.gov These effects are considered part of their pleiotropic actions and are independent of their lipid-lowering capabilities. mdpi.com Statins are believed to exert antioxidant effects by reducing the production of reactive oxygen species (ROS) and modulating redox systems within the body. researchgate.net For instance, simvastatin and fluvastatin (B1673502) have shown notable scavenging capacity against hydroxyl and peroxyl radicals, respectively, in vitro. nih.gov It is plausible that related methyl esters could possess similar antioxidant potential, though specific studies on this compound are lacking.
Antimicrobial Activity of Selected Statins
| Statin | Reported Activity | Reference |
|---|---|---|
| Simvastatin | Exhibited the greatest antibacterial activity against Gram-positive bacteria in a comparative study. | nih.gov |
| Atorvastatin | Showed similar or slightly better activity against Gram-negative bacteria compared to simvastatin. | nih.gov |
| Rosuvastatin | Demonstrated less potency compared to atorvastatin and simvastatin against several bacterial strains. | cabidigitallibrary.org |
In Vivo Preclinical Investigations (if applicable to the compound itself or its direct metabolic products)
There are no published in vivo efficacy studies for this compound in any animal models. Research in this area has concentrated on the parent drug, rosuvastatin, for which numerous preclinical studies have established its efficacy in various animal models for lipid-lowering and other pleiotropic effects. researchgate.netnih.gov
Direct pharmacokinetic and pharmacodynamic data for this compound are not available. However, extensive research has been conducted on the pharmacokinetics and pharmacodynamics of rosuvastatin in animal models, particularly in rats.
Pharmacokinetics of Rosuvastatin in Rats:
Studies in Sprague-Dawley rats have shown that after oral administration, rosuvastatin is selectively distributed to the liver, which is its target organ. nih.gov The majority of the administered dose is excreted in the feces, primarily as the unchanged compound, with biliary excretion being the main route of elimination. nih.gov The metabolism of rosuvastatin in rats is considered a minor pathway for its clearance. researchgate.net Developmental studies in rats have also characterized the changes in rosuvastatin pharmacokinetics from birth to sexual maturity, noting significant changes in clearance and volume of distribution with age. ualberta.ca
Pharmacodynamics of Rosuvastatin in Animal Models:
In preclinical studies, rosuvastatin has demonstrated potent and prolonged HMG-CoA reductase inhibitory activity following oral administration to rats and dogs. nih.gov This leads to significant reductions in plasma lipid levels. The pharmacodynamic effects of rosuvastatin, such as its impact on lipid profiles, have been shown to be consistent regardless of morning or evening administration in healthy volunteers, which is supported by its pharmacokinetic profile. nih.gov
Pharmacokinetic Parameters of Rosuvastatin in Rats (Intravenous Administration)
| Parameter | Value | Reference |
|---|---|---|
| Hepatic Uptake Clearance (CLuptake) | 0.885 ml/min/g tissue | nih.gov |
| Excretion Route | Primarily biliary excretion as unchanged compound | nih.gov |
Mechanistic Studies of Biological Action
The mechanistic understanding of this compound is largely extrapolated from the extensive research on its parent compound, rosuvastatin. As an intermediate in the synthesis of rosuvastatin, its biological and pharmacological properties are not as well-characterized. boropharm.com However, by examining the known molecular targets and metabolic pathways of rosuvastatin, a theoretical framework for the action of its methyl ester derivative can be constructed.
The primary molecular target of rosuvastatin is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. drugbank.com This enzyme is a critical rate-limiting step in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis in the liver. nih.gov Rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase, effectively reducing the production of cholesterol. drugbank.com Given the structural similarity, it is hypothesized that this compound, if it were to reach the active site of HMG-CoA reductase, would likely exert some level of inhibitory activity, although this has not been extensively studied in vitro.
Rosuvastatin's action leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream. derpharmachemica.com Furthermore, rosuvastatin has been shown to have pleiotropic effects, independent of its cholesterol-lowering activity, which may involve the inhibition of inflammatory pathways.
Interactive Data Table: Key Molecular Interactions of the Rosuvastatin Pathway.
| Target/Pathway | Role in Lipid Metabolism | Effect of Rosuvastatin Inhibition |
| HMG-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis | Decreased cholesterol production |
| LDL Receptor Expression | Uptake of LDL cholesterol from circulation | Increased LDL clearance |
| Apolipoprotein B (ApoB) Synthesis | Essential for VLDL and LDL assembly | Reduced VLDL and LDL production |
| Nuclear Factor-kappa B (NF-κB) | Pro-inflammatory signaling pathway | Anti-inflammatory effects |
The metabolic fate of this compound is presumed to follow the established biotransformation pathways of rosuvastatin, which is minimally metabolized. drugbank.comnih.gov Approximately 90% of an administered dose of rosuvastatin is excreted unchanged, primarily in the feces. nih.gov The small portion that undergoes metabolism is converted into two main metabolites: N-desmethyl rosuvastatin and rosuvastatin-5S-lactone. nih.govresearchgate.net
The formation of N-desmethyl rosuvastatin is primarily mediated by the cytochrome P450 isoenzyme CYP2C9, with minor contributions from CYP2C19. nih.govclinpgx.org This metabolite exhibits significantly less pharmacological activity than the parent compound. drugbank.com Rosuvastatin-5S-lactone is an inactive metabolite. researchgate.net
The methyl ester group of this compound would likely be susceptible to hydrolysis by esterase enzymes present in the plasma and various tissues, converting it to 5-Oxorosuvastatin. This resulting compound could then potentially undergo further metabolism similar to rosuvastatin. The derivatization of rosuvastatin to its methyl ester has been utilized for analytical purposes, such as in gas chromatography-mass spectrometry, suggesting that the ester linkage is stable under certain conditions but can be cleaved. researchgate.net
Interactive Data Table: Major Metabolites of Rosuvastatin.
| Metabolite | Forming Enzyme(s) | Pharmacological Activity |
| N-desmethyl rosuvastatin | CYP2C9, CYP2C19 | 1/6 to 1/2 that of rosuvastatin |
| Rosuvastatin-5S-lactone | Not specified | Inactive |
Drug Discovery and Development Implications of 5 Oxorosuvastatin Methyl Ester
Role in Lead Optimization and Candidate Selection
The primary role of 5-Oxorosuvastatin methyl ester in the context of lead optimization and candidate selection for Rosuvastatin (B1679574) is centered on its status as a process-related impurity. synthinkchemicals.comderpharmachemica.com In drug development, a key aspect of lead optimization is not only enhancing the pharmacological properties of a lead compound but also developing a synthetic route that is efficient, scalable, and produces the final API with high purity. The presence of impurities such as this compound can influence the selection of a final drug candidate and its synthetic pathway.
Key Considerations in Lead Optimization and Candidate Selection:
Process Efficiency and Purity: The formation of this compound during synthesis necessitates the development of robust purification methods to ensure it is removed from the final drug product to meet stringent regulatory standards. derpharmachemica.com The efficiency of removing such impurities can be a deciding factor in selecting one synthetic route over another.
Impact on Final Product Stability: The presence of reactive intermediates, even in trace amounts, can potentially impact the stability of the final API. Therefore, understanding the reactivity and degradation pathways related to this compound is crucial.
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA require comprehensive documentation of all potential impurities in a drug substance. synthinkchemicals.comderpharmachemica.com The identification and characterization of this compound are essential for regulatory filings. Its use as a reference standard is critical for the quality control of Rosuvastatin. synthinkchemicals.com
The following table summarizes the key implications of this compound during the lead optimization and candidate selection phase of Rosuvastatin.
| Implication Area | Relevance of this compound |
| Synthetic Route Selection | The propensity of a synthetic route to form this intermediate influences its viability for large-scale manufacturing. |
| Purification Strategy | The physicochemical properties of this compound dictate the choice of purification techniques (e.g., chromatography, crystallization). |
| Analytical Method Development | The need to detect and quantify this impurity drives the development of sensitive and specific analytical methods. |
| Regulatory Compliance | Characterization and control of this compound are non-negotiable for successful drug approval. |
Strategies for Mitigating Potential Toxicity and Improving Drugability
While this compound is not intended for therapeutic use, the mitigation of any potential toxicity associated with it as an impurity is a critical aspect of ensuring the safety of Rosuvastatin. The primary strategy for mitigating potential toxicity is to control its presence in the final drug product to levels that are considered safe.
Strategies for Mitigation and Improvement:
Process Optimization: One of the most effective strategies is to optimize the chemical synthesis process to minimize the formation of this compound. This can involve adjusting reaction conditions, such as temperature, pressure, and the choice of reagents and solvents.
Robust Purification Techniques: The development of highly effective purification methods is paramount. Techniques such as preparative chromatography and recrystallization are employed to remove this compound and other impurities to acceptable levels.
Impurity Profiling and Toxicological Assessment: A thorough impurity profile of the final drug substance is established. While direct toxicological studies on every intermediate are not always feasible, the potential for toxicity is assessed based on the structure of the impurity and its levels in the final product. Structure-activity relationship (SAR) studies of Rosuvastatin and its analogs can provide insights into the potential for biological activity of its intermediates. ijper.org
The table below outlines the approaches to mitigate potential risks associated with this compound.
| Strategy | Description |
| Minimization of Formation | Fine-tuning the synthesis of Rosuvastatin to reduce the yield of this compound as a byproduct. |
| Effective Removal | Implementing and validating purification processes that demonstrate consistent and efficient removal of the impurity. |
| Specification Setting | Establishing strict acceptance criteria for the maximum allowable level of this compound in the final Rosuvastatin product based on safety data. |
Bioisosteric Replacements in Drug Design
Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound to enhance its pharmacological activity, improve its pharmacokinetic profile, or reduce its toxicity. researchgate.netuniroma1.it While this compound itself is not the subject of bioisosteric replacement for therapeutic purposes, its constituent chemical motifs are relevant to the broader principles of drug design.
The structure of this compound contains several functional groups that are commonly considered in bioisosteric replacement strategies:
Methyl Ester: The methyl ester group is often a target for bioisosteric replacement to improve metabolic stability against esterases. Common bioisosteres for esters include amides, oxadiazoles, triazoles, and other five-membered heterocycles. drughunter.com These replacements can mimic the hydrogen bonding capabilities and steric profile of the ester while being less susceptible to hydrolysis.
Sulfonamide Group: The N-methyl-N-methylsulfonylamino moiety is a key feature of Rosuvastatin and its intermediates. Sulfonamides are themselves often used as bioisosteres for carboxylic acids or amides. Modifications to this group could potentially modulate the compound's polarity, solubility, and protein binding characteristics.
Fluorophenyl Group: The fluorophenyl group in Rosuvastatin contributes to its binding affinity with HMG-CoA reductase. nih.gov In drug design, fluorine is often used as a bioisostere for a hydrogen atom to block metabolic oxidation at that position or to alter the electronic properties of an aromatic ring, thereby influencing its interactions with the target protein.
The following table provides examples of potential bioisosteric replacements for key functional groups found in the this compound structure, illustrating general principles of drug design.
| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |
| Methyl Ester | Amide, Oxadiazole, Triazole | Enhance metabolic stability, modify hydrogen bonding properties. |
| Ketone | Oxime, Hydrazone, Methylene | Alter electronic character and steric bulk. |
| Sulfonamide | Phosphonamide, Acylsulfonamide | Modulate acidity and hydrogen bonding capacity. |
| Fluorine | Hydrogen, Chlorine, Methyl | Fine-tune lipophilicity and metabolic stability. |
It is important to reiterate that these are general principles of bioisosterism, and their application to the specific scaffold of this compound would require extensive synthetic and biological evaluation. The study of such intermediates can, however, provide valuable insights for the design of new chemical entities in other therapeutic areas.
Conclusion and Future Perspectives
Summary of Current Research Landscape
The current body of research on 5-Oxorosuvastatin methyl ester primarily defines its role as a key intermediate in the synthesis of rosuvastatin (B1679574) and recognizes it as a process-related impurity and potential degradation product of the final active pharmaceutical ingredient. A significant portion of the available literature is dedicated to the development and validation of advanced analytical techniques, such as UPLC and HPLC-MS, for the accurate detection, separation, and quantification of this and other related substances within rosuvastatin drug products. These methods are crucial for ensuring the quality, safety, and efficacy of rosuvastatin by controlling impurity levels within regulatory limits.
Forced degradation studies have been instrumental in understanding the stability of rosuvastatin and have identified the conditions under which impurities like this compound might form. While the synthesis of this compound as an intermediate is established, detailed investigations into its specific metabolic fate, pharmacological activity, and toxicological profile are not extensively documented in publicly available literature. The research landscape is therefore dominated by a pharmaceutical quality control perspective rather than an exploration of the compound's intrinsic biological properties.
Emerging Trends in this compound Research
Emerging trends in the research concerning this compound are closely tied to the broader advancements in pharmaceutical analysis and manufacturing. Key trends include:
Advanced Impurity Profiling: There is a continuous drive towards developing more sensitive and selective analytical methods for impurity profiling. This includes the use of high-resolution mass spectrometry (HRMS) and hyphenated techniques (e.g., LC-NMR) to not only detect but also unequivocally characterize known and novel impurities in rosuvastatin.
Green Chemistry in Synthesis: As with the broader pharmaceutical industry, there is a growing interest in developing greener and more efficient synthetic routes for rosuvastatin and its intermediates. This includes the use of novel catalysts and more environmentally friendly solvents to minimize the formation of impurities and reduce the environmental impact of the manufacturing process.
In Silico Toxicity Prediction: In the absence of extensive toxicological data for specific impurities, there is a trend towards using computational models to predict the potential toxicity of compounds like this compound. These in silico methods can help in risk assessment and prioritize further toxicological testing if required.
Potential for Therapeutic Applications and Further Development
Given that this compound is primarily viewed as an impurity, there is currently no significant research into its potential therapeutic applications. The focus of its development is centered on its role as a reference standard for analytical purposes to ensure the purity of rosuvastatin.
However, the broader class of statin derivatives continues to be an area of active research. While the primary therapeutic benefit of statins is the lowering of cholesterol, studies have explored their pleiotropic effects, including anti-inflammatory and potential anti-cancer properties.
Future research into statin-like molecules could potentially explore if derivatives, such as esters of statin metabolites or intermediates, possess any unique biological activities. For this compound specifically, any future development would likely be contingent on preliminary studies demonstrating a favorable biological activity and safety profile, which are currently lacking in the public domain. The development of nanotechnology-based drug delivery systems for statins is also an emerging area that could enhance their therapeutic potential.
Q & A
Q. How should researchers address discrepancies in methyl ester purity data across replicate experiments?
- Methodological Answer : Systematic error analysis is required. First, verify the consistency of reaction conditions (e.g., temperature control, catalyst homogeneity). Second, use ANOVA to identify variance sources, such as operator technique or instrument calibration. For example, in transesterification studies, deviations in purity >2% often stem from unoptimized catalyst concentrations or incomplete separation phases . Replicate experiments under controlled conditions and document procedural deviations in supplementary materials .
Advanced Research Questions
Q. What statistical frameworks are suitable for meta-analysis of this compound pharmacokinetic data across heterogeneous studies?
- Methodological Answer : Employ random-effects models to account for inter-study variability (e.g., differences in dosing regimens or patient demographics). Dose-response meta-analysis (DRMA) is feasible if studies report consistent exposure metrics. Researchers must assess publication bias using funnel plots and adjust for confounding variables (e.g., renal/hepatic impairment) through subgroup analysis. The COSMOS-E guidelines recommend combining case-control and cohort studies only after harmonizing endpoint definitions .
Q. How can advanced spectral deconvolution resolve overlapping peaks in NMR or MS data for this compound derivatives?
- Methodological Answer : Use multivariate curve resolution-alternating least squares (MCR-ALS) to separate co-eluting signals. For NMR, apply pure shift methods or 2D correlation spectroscopy (COSY) to enhance resolution. In MS, tandem MS/MS with collision-induced dissociation (CID) can differentiate isobaric fragments. Document all deconvolution parameters (e.g., noise thresholds, baseline correction) to ensure reproducibility .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs), such as reaction conversion rates. Design of experiments (DoE) with response surface methodology (RSM) can identify robust operating ranges. For instance, maintaining catalyst concentration within ±0.2% of the optimal 1.5 wt% reduces yield variability by 15% . Scale-up studies should validate mixing efficiency and heat transfer coefficients .
Methodological Best Practices
Q. How should researchers structure supplementary materials to enhance reproducibility of studies on this compound?
- Answer : Supplementary files must include:
- Raw chromatograms/spectra with annotated peaks .
- Detailed synthetic protocols (e.g., reaction quenching methods, purification steps) .
- Machine-readable datasets (e.g., .csv files of kinetic data) .
- Metadata aligning with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What ethical considerations apply when referencing unpublished data on this compound in reviews?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
